molecular formula C7H12BrNO B15317023 4-(Bromomethyl)-1-ethylpyrrolidin-2-one

4-(Bromomethyl)-1-ethylpyrrolidin-2-one

Cat. No.: B15317023
M. Wt: 206.08 g/mol
InChI Key: KRLNXSMTHLJYCC-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-ethylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It is characterized by a bromomethyl group attached to the nitrogen atom of the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-ethylpyrrolidin-2-one typically involves the bromination of 1-ethylpyrrolidin-2-one. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing side reactions and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-ethylpyrrolidin-2-one undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Products include aldehydes or ketones.

    Reduction: The major product is 1-ethylpyrrolidin-2-one.

Scientific Research Applications

4-(Bromomethyl)-1-ethylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-ethylpyrrolidin-2-one involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function. This property is exploited in medicinal chemistry to design drugs that can interact with specific molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-1-ethylpyrrolidin-2-one
  • 4-(Iodomethyl)-1-ethylpyrrolidin-2-one
  • 4-(Hydroxymethyl)-1-ethylpyrrolidin-2-one

Uniqueness

4-(Bromomethyl)-1-ethylpyrrolidin-2-one is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective reactions .

Properties

Molecular Formula

C7H12BrNO

Molecular Weight

206.08 g/mol

IUPAC Name

4-(bromomethyl)-1-ethylpyrrolidin-2-one

InChI

InChI=1S/C7H12BrNO/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-5H2,1H3

InChI Key

KRLNXSMTHLJYCC-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(CC1=O)CBr

Origin of Product

United States

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